chemical structure and SMILES of 3-Isopropoxy-4-methylphenol
chemical structure and SMILES of 3-Isopropoxy-4-methylphenol
An In-depth Technical Guide to 4-Isopropyl-3-methylphenol
A Note to the Reader: This technical guide was initiated in response to a query for "3-Isopropoxy-4-methylphenol." However, extensive searches of chemical databases and scientific literature yielded no information on a compound with this specific name and structure. It is highly probable that the intended compound of interest was 4-Isopropyl-3-methylphenol , a structurally similar and well-documented isomer. The key difference lies in the substituent at the 3-position: an "isopropoxy" group (-O-CH(CH₃)₂) versus an "isopropyl" group (-CH(CH₃)₂). This guide will, therefore, provide a comprehensive overview of 4-Isopropyl-3-methylphenol .
Introduction
4-Isopropyl-3-methylphenol, also known as o-Cymen-5-ol or Biosol, is an aromatic organic compound with significant utility in the pharmaceutical, cosmetic, and chemical industries.[1][2] It is a synthetic analog of the naturally occurring monoterpenoid phenols, thymol and carvacrol, and shares many of their beneficial biological properties.[2][3] This guide will delve into the chemical structure, properties, synthesis, and applications of 4-isopropyl-3-methylphenol, providing a technical resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical identity of 4-Isopropyl-3-methylphenol is defined by its unique arrangement of a hydroxyl group, a methyl group, and an isopropyl group on a benzene ring.
SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) string for 4-Isopropyl-3-methylphenol is: CC1=C(C=CC(=C1)O)C(C)C[4][5]
Chemical Structure Visualization
The 2D and 3D structures of 4-Isopropyl-3-methylphenol provide a clear representation of its molecular geometry.
Caption: 2D Chemical Structure of 4-Isopropyl-3-methylphenol.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropyl-3-methylphenol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][6][7] |
| Molecular Weight | 150.22 g/mol | [1][7][8] |
| CAS Number | 3228-02-2 | [1][6][8] |
| Appearance | White to almost white crystalline powder | [1][9] |
| Melting Point | 111-114 °C | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and isopropanol. | [1] |
| IUPAC Name | 3-methyl-4-propan-2-ylphenol | [6] |
Synthesis of 4-Isopropyl-3-methylphenol
The industrial synthesis of 4-Isopropyl-3-methylphenol is primarily achieved through the isopropylation of m-cresol.[2] This process, however, can lead to the formation of several isomers, necessitating careful control of reaction conditions and subsequent purification steps to achieve high selectivity for the desired product.[2][10]
Synthetic Pathway Overview
A common synthetic route involves the reaction of m-cresol with an isopropylation agent, such as propylene or isopropanol, in the presence of a catalyst.[2][11]
Caption: General synthetic workflow for 4-Isopropyl-3-methylphenol.
Detailed Synthesis Protocol
A patented method for the selective synthesis of 4-Isopropyl-3-methylphenol involves a cross-coupling reaction.[12][13] This approach offers higher selectivity and yield compared to traditional isopropylation of m-cresol.
Step 1: Preparation of 3-methyl-4-isopropylaniline
-
Dissolve m-toluidine in sulfuric acid.
-
React the solution with an isopropylation reagent (isopropanol, propylene, or 2-chloropropane) to yield 3-methyl-4-isopropylaniline.[11]
Step 2: Hydrolysis to 4-Isopropyl-3-methylphenol
-
The resulting 3-methyl-4-isopropylaniline is then hydrolyzed to the corresponding phenol.[11] This can be achieved through two primary methods:
-
Diazo Hydrolysis: This involves the diazotization of the aniline followed by hydrolysis of the diazonium salt.
-
High-Temperature, High-Pressure Hydrolysis: This method utilizes sulfuric acid as a solvent under elevated temperature and pressure.[11]
-
Step 3: Purification
-
The crude reaction mixture containing 4-Isopropyl-3-methylphenol is purified by distillation and subsequent solvent refining to obtain the final crystalline product.[11]
The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired 4-isopropyl isomer while minimizing the formation of other isomers like o-thymol and m-thymol.[10][12]
Applications in Research and Drug Development
4-Isopropyl-3-methylphenol exhibits a range of biological activities that make it a valuable compound for various applications.
Antimicrobial and Preservative Properties
Similar to its natural analogs, 4-Isopropyl-3-methylphenol possesses strong antimicrobial properties against a broad spectrum of bacteria, fungi, and some viruses.[2][3] This has led to its widespread use as a preservative in cosmetics, including face creams and lipsticks, as well as in quasi-drugs and medicaments.[1][3] Its low skin irritation potential and lack of color and odor make it a particularly appealing choice for topical formulations.[2]
Therapeutic Potential
The biological activity of 4-Isopropyl-3-methylphenol extends to potential therapeutic applications. It is used to inhibit skin diseases caused by bacteria or fungi and as a disinfectant in oral care products and for anal disinfection.[1][3] Furthermore, its acaricidal properties have been demonstrated, showing greater efficacy than some commercial acaricides against house dust mites.[2]
Safety and Handling
As with any chemical compound, proper safety precautions are necessary when handling 4-Isopropyl-3-methylphenol. It is important to consult the Safety Data Sheet (SDS) for detailed information.
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Can cause irritation.[5] Wear appropriate protective gloves and eye/face protection. |
| Inhalation | May cause respiratory irritation.[5] Use in a well-ventilated area. |
| Ingestion | Can be harmful if swallowed.[5] Do not eat, drink, or smoke when handling. |
| Storage | Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5] |
Conclusion
4-Isopropyl-3-methylphenol is a versatile and important synthetic compound with a well-established profile of antimicrobial and other biological activities. Its chemical properties and favorable safety profile have led to its broad application in the cosmetic and pharmaceutical industries. A thorough understanding of its synthesis and characteristics is essential for its effective and safe utilization in research and product development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18597, 3-Methyl-4-isopropylphenol. Retrieved from [Link]
- Google Patents (2015). WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol.
-
Unilong Industry (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Retrieved from [Link]
- Google Patents (2013). CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138204, 3-Isopropyl-4-methylphenol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177830160, 4-((Isopropoxymethoxy)methyl)phenol. Retrieved from [Link]
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WIPO Patentscope. WO/2015/199202 METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]
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European Patent Office. EP 3162786 B1 - METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. Retrieved from [Link]
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Wikipedia. Phenol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2879, P-Cresol. Retrieved from [Link]
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